An In-depth Technical Guide to the Synthesis of Triasulfuron
An In-depth Technical Guide to the Synthesis of Triasulfuron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for Triasulfuron, a sulfonylurea herbicide. The information compiled herein is intended to furnish researchers and chemical development professionals with a comprehensive understanding of the requisite chemical intermediates, experimental protocols, and quantitative data associated with its synthesis.
Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of Triasulfuron is a multi-step process that involves the preparation of two key chemical intermediates, followed by their condensation to yield the final product. The core of this strategy lies in the formation of a sulfonylurea bridge between a substituted benzenesulfonamide and a triazine derivative.
The two primary intermediates are:
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Intermediate A: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
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Intermediate B: 2-(2-Chloroethoxy)benzenesulfonamide
The general synthetic approach is illustrated below.
Synthesis of Chemical Intermediates
Intermediate A: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
This intermediate provides the triazine core of the Triasulfuron molecule. A common method for its synthesis involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base.
Experimental Protocol:
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To a solution of methanol (50 mL) and potassium hydroxide pellets (6.8 g), acetamidine hydrochloride (9.5 g) is added at 10°C.
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This mixture is then added dropwise to a solution of dimethyl N-cyanoimidocarbonate (11.4 g) in methanol (40 mL), also maintained at 10°C.
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Following the addition, the reaction mixture is stirred at 25°C for 2 hours.
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The reaction is quenched by pouring the mixture into 40 mL of ice water.
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The resulting solid precipitate is collected by filtration, washed sequentially with water and methanol, and then dried at 70°C overnight to yield the final product.
| Parameter | Value | Reference |
| Yield | 84% | [1] |
| Melting Point | 258-261 °C |
Characterization Data: Spectroscopic data for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available in chemical databases.[1][2]
Intermediate B: 2-(2-Chloroethoxy)benzenesulfonamide
The synthesis of this substituted benzenesulfonamide intermediate is a multi-step process, typically starting from 2-acetoxybenzenesulfonic acid or a related precursor. A representative pathway is detailed in Chinese patent CN103508968A.[3]
Step 1: Synthesis of 2-(2-Chloroethoxy)benzenesulfonic acid
This step involves the reaction of a protected phenol with 2-chloroethanol. The patent suggests starting from 2-acetoxybenzenesulfonic acid and 2-chloroethanol.
Step 2: Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl chloride
The sulfonic acid is converted to the corresponding sulfonyl chloride. A common method for this transformation is the use of phosgene in the presence of a catalyst like DMF.
Experimental Protocol (based on CN103508968A):
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In a round-bottom flask, 2-(2-chloroethoxy)benzenesulfonic acid (10.23 g) is dissolved in chlorobenzene (100 mL).
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Phosgene (9.9 g) and DMF (0.73 g) are added.
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The mixture is heated in an oil bath at 85-105°C for 5 hours.
Step 3: Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide
The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
Experimental Protocol (based on CN103508968A):
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The reaction mixture from the previous step is cooled to 60-70°C.
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A 30% aqueous ammonia solution (11.3 g) is added over 1 hour.
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The mixture is stirred for an additional 2 hours.
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After cooling, the precipitated product is collected by filtration.
| Parameter | Molar Ratio (Sulfonic acid:Ammonia) | Temperature | Reaction Time | Reference |
| Reaction Conditions | 1:3 to 1:8 | 60-70°C | > 2.5 hours |
Final Synthesis of Triasulfuron
The final step in the synthesis is the condensation of the two key intermediates, 2-amino-4-methoxy-6-methyl-1,3,5-triazine and 2-(2-chloroethoxy)benzenesulfonamide. This reaction forms the crucial sulfonylurea linkage.
Experimental Protocol (based on CN103508968A):
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In a round-bottom flask, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (28 g), sodium methoxide (10.8 g), and dimethyl carbonate (18 g) are mixed in water (200 mL) as the solvent. A suitable amount of hydrochloric acid is added.
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After stirring for 3 hours at room temperature, a solution of 2-(2-chloroethoxy)benzenesulfonamide (0.04 mol) in dry acetonitrile (200 mL) is added.
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6 mL) is added, and the mixture is stirred at room temperature for 3 hours.
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The reaction is worked up by dilution with water and a 5% hydrochloric acid solution.
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The product is washed with water and ether, and then collected by filtration and dried.
| Parameter | Molar Ratio (Sulfonamide:Triazine) | Temperature | Reaction Time | Reference |
| Reaction Conditions | 1:1 to 1:3 | Room Temperature | 2-4 hours |
Alternative Synthesis Route via Sulfonyl Isocyanate
An alternative and common method for the formation of the sulfonylurea bridge involves the use of a sulfonyl isocyanate intermediate. In this pathway, 2-(2-chloroethoxy)benzenesulfonamide is first converted to 2-(2-chloroethoxy)benzenesulfonyl isocyanate. This highly reactive intermediate is then coupled with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to yield Triasulfuron. The commercial production of Triasulfuron often utilizes a sulfonyl isocyanate or sulfonamide intermediate.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway of Triasulfuron.
Conclusion
This technical guide has outlined the primary synthetic route to Triasulfuron, detailing the preparation of its key intermediates and the final condensation step. The provided experimental protocols and quantitative data, primarily drawn from patent literature, offer a solid foundation for laboratory-scale synthesis. For industrial-scale production, further optimization of reaction conditions, yields, and purification methods would be necessary. The alternative pathway involving a sulfonyl isocyanate intermediate also represents a viable and widely used industrial approach.
References
- 1. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine(1668-54-8) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103508968A - Green synthesis process of triasulfuron herbicide for removing broadleaf weed in wheat field - Google Patents [patents.google.com]
